An In-depth Technical Guide to 4-Methoxyphenyl Isothiocyanate (CAS: 2284-20-0)
An In-depth Technical Guide to 4-Methoxyphenyl Isothiocyanate (CAS: 2284-20-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methoxyphenyl isothiocyanate (CAS: 2284-20-0), a versatile organic compound with significant potential in various scientific domains. This document collates essential information on its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and known biological activities, with a particular focus on its antioxidant, cholinesterase inhibitory, and anticancer properties. Experimental methodologies and relevant signaling pathways are detailed to support further research and development.
Chemical and Physical Properties
4-Methoxyphenyl isothiocyanate, also known as p-anisyl isothiocyanate, is an aromatic isothiocyanate characterized by a methoxy group substitution on the phenyl ring.[1] This substitution influences its electronic properties and reactivity. The compound is a colorless to pale yellow liquid at room temperature and is soluble in organic solvents.[1]
Table 1: Physicochemical Properties of 4-Methoxyphenyl Isothiocyanate
| Property | Value | Reference(s) |
| CAS Number | 2284-20-0 | [2] |
| Molecular Formula | C₈H₇NOS | [2] |
| Molecular Weight | 165.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [1][3] |
| Melting Point | 18 °C | [4] |
| Boiling Point | 280-281 °C | [4] |
| Density | 1.196 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.653 | [4] |
| Solubility | Soluble in organic solvents, hydrolyzes in water | [1] |
| LogP | 2.429 | [5] |
Synthesis and Reactions
The primary synthetic route to 4-Methoxyphenyl isothiocyanate involves the reaction of 4-methoxyaniline (p-anisidine) with a thiocarbonylating agent.
General Synthesis Protocol from 4-Methoxyaniline
A common and efficient method for the synthesis of 4-Methoxyphenyl isothiocyanate is the reaction of 4-methoxyaniline with carbon disulfide in the presence of a base, followed by the addition of a dehydrating agent or an acylating agent to facilitate the formation of the isothiocyanate group.
Experimental Protocol:
-
Dithiocarbamate Salt Formation: To a solution of 4-methoxyaniline in a suitable solvent (e.g., ethanol, dichloromethane), add an equimolar amount of a base (e.g., triethylamine, potassium hydroxide).[6]
-
Slowly add a slight excess of carbon disulfide to the cooled reaction mixture with stirring. The reaction is typically exothermic.
-
Continue stirring at room temperature for a specified period (e.g., 1-2 hours) to ensure the complete formation of the dithiocarbamate salt intermediate.
-
Isothiocyanate Formation: To the dithiocarbamate salt solution, add a dehydrating agent or an acylating agent. A common choice is the addition of di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate).[5] The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 4-Methoxyphenyl isothiocyanate.[5]
Reactions of 4-Methoxyphenyl Isothiocyanate
The isothiocyanate functional group is highly electrophilic and readily reacts with nucleophiles, particularly primary and secondary amines, to form thiourea derivatives.[7][8] This reactivity is fundamental to its application in organic synthesis and for the creation of libraries of biologically active compounds.
Spectroscopic Data
The structure of 4-Methoxyphenyl isothiocyanate has been confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data for 4-Methoxyphenyl Isothiocyanate
| Technique | Key Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.16 (d, J = 8.6 Hz, 2H, ArH), 6.85 (d, J = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃) | [6] |
| ¹³C NMR (CDCl₃) | δ 158.6, 133.9, 127.0, 123.5, 114.8, 55.6 | [6] |
| IR (KBr) | ν 2092 cm⁻¹ (-N=C=S stretch), 1603, 1504 cm⁻¹ (aromatic C=C stretch) | [6] |
| Mass Spectrometry (EI) | m/z 165 (M⁺) | [2][3] |
Biological Activities and Mechanisms of Action
4-Methoxyphenyl isothiocyanate exhibits a range of biological activities, making it a compound of interest for drug discovery and development.
Antioxidant Activity
The compound has demonstrated notable antioxidant properties.
Table 3: Antioxidant Activity of 4-Methoxyphenyl Isothiocyanate
| Assay | Result | Reference(s) |
| DPPH Radical Scavenging | IC₅₀ = 1.25 mM | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 mM. The solution should have a deep violet color.
-
Sample Preparation: Prepare a series of dilutions of 4-Methoxyphenyl isothiocyanate in the same solvent.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the scavenging activity against the sample concentration.[10]
Cholinesterase Inhibition
4-Methoxyphenyl isothiocyanate has been shown to inhibit cholinesterases, enzymes crucial for neurotransmission.
Table 4: Cholinesterase Inhibitory Activity of 4-Methoxyphenyl Isothiocyanate
| Enzyme | Inhibition Rate | Reference(s) |
| Acetylcholinesterase (AChE) | 30.4% | [9] |
| Butyrylcholinesterase (BChE) | 17.9% | [9] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of 4-Methoxyphenyl isothiocyanate for a specific time (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate and DTNB to the wells.
-
Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time using a microplate reader.
-
Calculation: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Anticancer Activity
Isothiocyanates as a class of compounds are well-documented for their cancer chemopreventive and therapeutic effects.[11] These effects are mediated through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[11][12] While specific studies on the anticancer mechanism of 4-Methoxyphenyl isothiocyanate are limited, its activity is likely to involve pathways common to other isothiocyanates.
Potential Signaling Pathways Modulated by Isothiocyanates:
-
Induction of Apoptosis: Isothiocyanates can induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the activation of caspases.[13]
-
Cell Cycle Arrest: They can cause cell cycle arrest, often at the G2/M phase, by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).[13]
-
NF-κB Pathway Inhibition: Isothiocyanates can inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[14]
-
Nrf2 Pathway Activation: They are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of phase II detoxification enzymes and antioxidant proteins, thereby protecting normal cells from carcinogens and oxidative stress.[15]
-
PI3K/Akt Pathway Inhibition: Some isothiocyanates have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical pathway for cell growth, proliferation, and survival.[13]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-Methoxyphenyl isothiocyanate for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[16]
Safety and Handling
4-Methoxyphenyl isothiocyanate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage. Wear protective gloves, clothing, eye protection, and a face shield when handling this compound.
Conclusion
4-Methoxyphenyl isothiocyanate is a valuable chemical entity with diverse applications in organic synthesis and potential therapeutic uses. Its antioxidant, cholinesterase inhibitory, and likely anticancer properties warrant further investigation. This technical guide provides a foundational resource for researchers and professionals working with this compound, offering detailed protocols and insights into its chemical and biological characteristics to facilitate future research and development endeavors.
References
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- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 14. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
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